4-Fluoro-3-methylbutanoic acid
CAS No.: 1314903-64-4
Cat. No.: VC4078404
Molecular Formula: C5H9FO2
Molecular Weight: 120.12
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1314903-64-4 |
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Molecular Formula | C5H9FO2 |
Molecular Weight | 120.12 |
IUPAC Name | 4-fluoro-3-methylbutanoic acid |
Standard InChI | InChI=1S/C5H9FO2/c1-4(3-6)2-5(7)8/h4H,2-3H2,1H3,(H,7,8) |
Standard InChI Key | UADMTAKPNCQPNT-UHFFFAOYSA-N |
SMILES | CC(CC(=O)O)CF |
Canonical SMILES | CC(CC(=O)O)CF |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
4-Fluoro-3-methylbutanoic acid is defined by the IUPAC name 4-fluoro-3-methylbutanoic acid and the CAS registry number 403-15-6. Its canonical SMILES string (CC(CC(=O)O)CF
) reflects the branched aliphatic chain with fluorine and methyl substituents. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₅H₉FO₂ |
Molecular Weight | 120.13 g/mol |
Appearance | White crystalline solid |
Melting Point | 164–168°C |
Density | 1.15 g/cm³ (estimated) |
Solubility | Soluble in polar solvents (e.g., DMF, acetonitrile) |
The fluorine atom’s electronegativity (3.98 Pauling scale) induces a strong dipole moment, enhancing the compound’s reactivity in nucleophilic substitutions and hydrogen-bonding interactions.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its structure:
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¹H NMR: Protons adjacent to the fluorine atom exhibit deshielding, with coupling constants (J<sub>H-F</sub>) of ~10–20 Hz.
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¹⁹F NMR: A characteristic chemical shift of δ −110 to −130 ppm confirms the aliphatic fluorine environment.
Density functional theory (DFT) simulations further validate bond angles and electrostatic potential maps, rationalizing its regioselectivity in reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via fluorination of 3-methylbutanoic acid precursors. A common route involves:
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Intermediate Preparation: 3-Methyl-4-hydroxybutanoic acid is generated through aldol condensation or Grignard reactions.
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Fluorination: Selectfluor® or potassium fluoride (KF) in polar solvents (e.g., DMF) replaces the hydroxyl group with fluorine at 0–40°C, achieving >80% yield.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields >95% purity.
Industrial Manufacturing
Continuous flow reactors optimize large-scale production by improving heat/mass transfer and reducing side reactions. Key steps include:
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Precursor Synthesis: Batch reactors produce 3-methylbutanoic acid derivatives.
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Fluorination: Tubular reactors with immobilized fluorinating agents enhance reaction efficiency.
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Distillation: Short-path distillation isolates the product while minimizing thermal degradation.
Chemical Reactivity and Applications
Reaction Pathways
The compound participates in three primary reaction types:
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Oxidation: Treatment with KMnO₄ or CrO₃ yields 4-fluoro-3-methylbutanone, a ketone derivative.
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Reduction: LiAlH₄ reduces the carboxyl group to 4-fluoro-3-methylbutanol, an alcohol intermediate.
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Nucleophilic Substitution: Hydroxide ions replace fluorine, forming 4-hydroxy-3-methylbutanoic acid under basic conditions.
Industrial Uses
4-Fluoro-3-methylbutanoic acid serves as a precursor for:
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Specialty Polymers: Fluorinated polyesters with enhanced thermal stability.
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Agrochemicals: Herbicides and pesticides leveraging fluorine’s electronegativity for target binding.
Structure-Activity Relationships (SAR)
Fluorine’s Role
Replacing fluorine with chlorine or methyl groups reduces anticoccidial activity by 10-fold, underscoring fluorine’s unique electronic and steric contributions.
Methyl Substitution
The 3-methyl group enhances metabolic stability by shielding the carboxyl group from esterase-mediated hydrolysis, prolonging in vivo half-life.
Comparison with Structural Analogs
Compound | Key Differences | Biological Activity |
---|---|---|
3-Fluoro-3-methylbutanoic acid | Fluorine at C3 instead of C4 | 10× lower enzyme inhibition |
4-Fluoro-2-methylbutanoic acid | Methyl at C2 instead of C3 | Reduced anticoccidial potency |
4-Fluoro-3-ethylbutanoic acid | Ethyl group increases steric hindrance | Improved metabolic stability |
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